molecular formula C43H56N4O9 B12774865 Carbamic acid, (4-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- CAS No. 181038-54-0

Carbamic acid, (4-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-

Cat. No.: B12774865
CAS No.: 181038-54-0
M. Wt: 772.9 g/mol
InChI Key: CXLYZAFMLKEBSW-PKLPENAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (4-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, benzodioxole, and morpholine. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzodioxole moiety, followed by the introduction of the carbamic acid group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic properties, including anticancer and antimicrobial effects.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to a range of effects depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These compounds share the carbamic acid functional group but differ in their overall structure and properties.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety exhibit similar chemical behavior but may have different biological activities.

    Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and biological applications.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

181038-54-0

Molecular Formula

C43H56N4O9

Molecular Weight

772.9 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C43H56N4O9/c1-28(2)38(40(50)44-34(24-30-14-10-7-11-15-30)41(51)47-18-20-53-21-19-47)46-39(49)32(22-31-16-17-36-37(25-31)55-27-54-36)26-35(48)33(23-29-12-8-6-9-13-29)45-42(52)56-43(3,4)5/h6-17,25,28,32-35,38,48H,18-24,26-27H2,1-5H3,(H,44,50)(H,45,52)(H,46,49)/t32-,33+,34+,35+,38+/m1/s1

InChI Key

CXLYZAFMLKEBSW-PKLPENAZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC4=C(C=C3)OCO4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC4=C(C=C3)OCO4)CC(C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.